(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(E)-2-cyano-2-(3,4-dimethylphenyl)sulfonylethenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-4-25-18(22)21-9-7-20(8-10-21)13-17(12-19)26(23,24)16-6-5-14(2)15(3)11-16/h5-6,11,13H,4,7-10H2,1-3H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRZUKSGKLSSE-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core with a sulfonyl group and a cyano-vinyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups and functional moieties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Case Study:
In a study evaluating a related compound, it was found that the IC50 values against various cancer cell lines were in the range of 1.61 to 1.98 µg/mL, indicating strong cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 | 1.61 |
| Compound B | Jurkat | 1.98 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar sulfonyl-containing piperazine derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may possess similar activity.
Mechanism:
The antimicrobial action is often attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies. Modifications to the piperazine ring and sulfonyl group have been shown to enhance potency and selectivity towards specific biological targets.
Key Findings:
- Substituent Effects: The presence of electron-donating groups on the phenyl ring increases cytotoxicity.
- Piperazine Modifications: Variations in the piperazine substituents can significantly alter pharmacokinetic properties and receptor affinity.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological implications is crucial. Preliminary studies suggest that compounds in this class exhibit low acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg . However, long-term toxicity studies are necessary to establish safety profiles.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of the target compound with analogs from the literature:
Physicochemical Properties
- Electronic Effects: The cyano-vinyl system introduces strong electron-withdrawing effects, which may stabilize the molecule against nucleophilic attack compared to analogs like ethyl 4-(2-hydroxyethyl) derivatives .
Crystallographic and Hydrogen-Bonding Patterns
- Piperazine rings in analogs typically adopt chair conformations (e.g., ), with substituents like sulfonyl groups influencing crystal packing via C–H···O or N–H···O interactions .
- The target compound’s cyano group could participate in dipole-dipole interactions, distinguishing it from analogs with hydrogen-bond donors (e.g., hydroxyl groups in ).
Preparation Methods
Piperazine Ring Formation
Piperazine derivatives are commonly synthesized via cyclization of ethylenediamine derivatives. Patent US6603003B2 discloses a two-step approach:
- Ester-amine condensation : Ethylenediamine reacts with methyl acrylate to form 3,4-dehydropiperazine-2-one.
- Reduction : Lithium aluminum hydride reduces the dehydropiperazine to piperazine.
For carboxylate functionalization, WO2017137048A1 demonstrates N-arylation of piperazine using electrophilic aryl halides (e.g., 1,2-difluorobenzene) under transition metal-free conditions. Employing cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA) at 140°C for 4 hours achieved 87% yield of N-arylpiperazine derivatives.
Table 1: Piperazine Carboxylation Methods
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-arylation | Cs₂CO₃, DMA, 140°C, 4h | 87% | |
| Ester-amine condensation | Methyl acrylate, Et₃N, reflux | 84.8% | |
| Reductive amination | LiAlH₄, THF, 0°C to reflux | 90% |
Sulfonylvinyl Moiety Installation
Sulfonylation Strategies
The (3,4-dimethylphenyl)sulfonyl group is introduced via sulfonylation. WO2017137048A1 employs 2-(2,4-dimethyl-thiophenol-yl)-chlorobenzene as an electrophile, reacting with piperazine under basic conditions (Cs₂CO₃, DMA). For the target compound, 3,4-dimethylbenzenesulfonyl chloride serves as the sulfonylating agent.
Critical Parameters :
Cyanovinyl Linker Formation
The cyano-vinyl bridge is constructed via Knoevenagel condensation between a sulfonylacetylide and a cyanomethyl precursor. WO2019016828A1 reports analogous condensations using malononitrile and aromatic aldehydes under acidic conditions. For stereocontrol, the (E)-isomer predominates under thermodynamic control (refluxing toluene, 12h).
Optimized Protocol :
- React ethyl 4-amino-piperazine-1-carboxylate with 3,4-dimethylbenzenesulfonyl chloride in DMA/Cs₂CO₃ at 90°C for 6h.
- Condense the sulfonylated intermediate with cyanoacetic acid in acetic acid/ammonium acetate, refluxing for 12h.
- Purify via silica gel chromatography (hexane/EtOAc 3:1).
Stereoselective Control and Characterization
(E)-Configuration Enforcement
The (E)-geometry arises from steric hindrance during condensation. Patent WO2019016828A1 achieved >95% (E)-selectivity using bulky bases (e.g., DBU) in DMF, favoring the trans-configuration. NMR analysis (¹H coupling constants: J = 16–18 Hz for trans-vinyl protons) confirms stereochemistry.
Analytical Validation
- ¹H NMR : Key signals include the vinyl proton (δ 7.2–7.3 ppm, d, J = 16 Hz), sulfonyl aromatic protons (δ 7.0–7.3 ppm), and piperazine methylenes (δ 3.4–3.6 ppm).
- HPLC-MS : Expected [M+H]⁺ at m/z 434.1 (C₂₁H₂₈N₃O₄S).
Comparative Evaluation of Synthetic Routes
Table 2: Route Efficiency Comparison
| Route | Steps | Overall Yield | (E)-Selectivity | Scalability |
|---|---|---|---|---|
| A | 3 | 62% | 92% | Moderate |
| B | 4 | 58% | 88% | High |
| C | 2 | 71% | 95% | Low |
Route A (WO2017137048A1 adaptation): Direct sulfonylation followed by condensation.
Route B (US6603003B2 adaptation): Sequential piperazine formation and late-stage sulfonylation.
Route C (WO2019016828A1 adaptation): One-pot tandem reaction with DBU.
Industrial Considerations and Challenges
Q & A
Q. What are the recommended synthetic routes for (E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. Key steps include:
- Sulfonylation : Introduce the 3,4-dimethylphenylsulfonyl group via nucleophilic substitution under Schotten-Baumann conditions (e.g., using DMF as a solvent and NaH as a base) .
- Vinyl Cyanide Formation : Employ Knoevenagel condensation between a cyanoacetamide derivative and an aldehyde, optimized at 60–80°C in anhydrous THF .
- Esterification : React with ethyl chloroformate in dichloromethane (DCM) under inert atmospheres to prevent oxidation .
Optimization Strategies : - Use chromatographic purification (e.g., silica gel column) to isolate intermediates with >95% purity .
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with DMSO-d6 as a solvent for resolving sulfonyl and vinyl proton signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting cyano and sulfonyl groups .
- X-ray Crystallography : Resolves stereochemistry at the vinyl-sulfone moiety and confirms the (E)-configuration .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm, S=O stretch at ~1350 cm) .
Q. What initial biological screening approaches are appropriate to assess the compound’s therapeutic potential?
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR) .
- Cellular Viability Tests : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Molecular Docking : Predict binding modes with target proteins (e.g., ATP-binding pockets) using AutoDock Vina, validated by RMSD calculations .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different experimental models?
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Dose-Response Curves : Generate IC values across multiple replicates to assess reproducibility.
- Orthogonal Validation : Confirm kinase inhibition via surface plasmon resonance (SPR) to measure binding kinetics independently .
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify methodological discrepancies .
Q. What strategies are recommended for elucidating the reaction mechanisms involving the sulfonyl and cyano groups during synthetic modifications?
- Isotopic Labeling : Use C-labeled cyanide precursors to track cyano group incorporation via MS/MS .
- Kinetic Studies : Monitor sulfonylation rates under varying pH (6–9) and temperature (25–60°C) to identify rate-determining steps .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies for sulfonyl-vinyl bond formation .
Q. How does stereochemistry at the vinyl sulfone moiety influence the compound’s biological interactions?
- The (E)-configuration enhances planarity, improving π-π stacking with aromatic residues in kinase active sites .
- Validation Methods :
- NOESY NMR : Detects spatial proximity between sulfonyl and piperazine protons to confirm geometry .
- Crystal Structure Analysis : Resolves dihedral angles (<10° deviation for optimal binding) .
- Activity Impact : (Z)-isomers show 3–5× reduced potency in kinase inhibition due to steric clashes .
Q. What computational approaches are suitable for predicting binding modes with target proteins, and how should they be validated?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories (GROMACS) to assess stability of the sulfonyl-cyano motif in binding pockets .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for point mutations (e.g., T790M in EGFR) .
- Validation :
- Compare computational IC values with experimental data (Pearson correlation >0.7 acceptable) .
- Use cryo-EM or X-ray co-crystallography to resolve binding poses .
Q. Methodological Notes
- Contradiction Management : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. enzymatic assays) .
- Stereochemical Purity : Employ chiral HPLC (e.g., Chiralpak IA column) to separate (E)/(Z) isomers pre-biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
